molecular formula C26H22N4O3 B4597055 N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No.: B4597055
M. Wt: 438.5 g/mol
InChI Key: RENRILJMSOKGQH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.16919058 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related compounds in synthesizing a range of heterocyclic derivatives, which are crucial in medicinal chemistry. For instance, compounds have been synthesized as key intermediates for further chemical reactions, leading to the creation of novel pyrazole, pyridine, and pyrimidine derivatives with potential pharmacological applications. These processes often involve reactions with hydrazine, phenylhydrazine, and various active methylene compounds, highlighting the versatility of these compounds in heterocyclic synthesis (Gouda et al., 2010; Hussein, Harb, & Mousa, 2008).

Antimicrobial Activities

Some synthesized heterocyclic compounds exhibit promising antimicrobial properties. This application is significant in the search for new antibiotics and antimicrobial agents, especially in the face of growing antibiotic resistance. Research on newly synthesized pyrazole derivatives, for example, has shown that these compounds possess moderate to potent antimicrobial activity, which could be explored further for the development of new antimicrobial therapies (Sharshira & Hamada, 2012; El-Mawgoud & Hemdan, 2018).

Anticancer Activities

The search for novel anticancer agents is a critical area of pharmaceutical research. Compounds derived from or related to N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide have been evaluated for their anticancer activities, with some showing potent cytotoxic effects against cancer cell lines. This suggests their potential as leads for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014; Abdellatif et al., 2014).

Utility in Synthesis of Novel Derivatives

The flexibility of these compounds in chemical synthesis has been highlighted through their use in generating a wide array of novel derivatives. These derivatives have been tested for various biological activities, including antimicrobial and anticancer properties, demonstrating the compounds' utility in creating potentially therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011; El-Mawgoud & Hemdan, 2018).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17(31)27-20-14-9-15-21(16-20)28-25(32)23-22(18-10-5-3-6-11-18)24(29-30(2)26(23)33)19-12-7-4-8-13-19/h3-16H,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRILJMSOKGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=NN(C2=O)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.